4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Description
4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 2901109-56-4) is a bicyclic carboxylic acid featuring a norbornane core with a methyl group at position 4 and an oxygen atom in the bridge (7-oxa). Its molecular formula is C₈H₁₂O₃, and it has a molecular weight of 156.18 g/mol . This compound is a conformationally constrained analog of proline, making it valuable in peptidomimetics and drug discovery. Its rigid bicyclic structure enhances resistance to enzymatic degradation and stabilizes specific peptide conformations, which is critical for probing biological activity .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-7-2-4-8(11-7,5-3-7)6(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
KJLYDKFVGGLWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. Another common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product .
Industrial Production Methods
Industrial production of this compound often relies on the same Diels-Alder reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of asymmetric catalysis can provide enantiomerically enriched derivatives, which are valuable in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of polymers and other materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The ether bridge in the molecule allows for unique binding interactions with biological targets, which can modulate different biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
Key Observations :
- Bridge Heteroatoms: The 7-oxa bridge in the target compound increases polarity compared to non-oxygenated analogs like 4-methoxy or 4-bromo derivatives .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, with the CAS number 2901109-56-4, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₂O₃, and it has a molecular weight of 156 Da. The compound features a bicyclic structure with one carboxylic acid functional group, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156 Da |
| LogP | 1.04 |
| Polar Surface Area (Ų) | 47 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to norcantharidin, which include modifications of the bicyclic core, have shown promising cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : Research has demonstrated that certain derivatives possess enhanced activity against breast (MCF-7), ovarian (A2780), and neuroblastoma (BE2-C) cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of serine/threonine protein phosphatases such as PP1 and PP2A, which are crucial in regulating cell growth and survival pathways .
Other Pharmacological Activities
Beyond anticancer effects, the compound may have other pharmacological activities:
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways .
Study on Cytotoxicity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various norcantharidin analogues and evaluated their cytotoxicity against multiple cancer cell lines. The study concluded that certain modified compounds exhibited significantly higher cytotoxicity compared to the parent compound, suggesting potential for development as anticancer agents .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the lipophilicity of the compounds plays a critical role in their biological activity. Modifications at the N-position of norcantharimide derivatives were systematically varied to assess their impact on cytotoxicity, leading to the identification of highly active candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
